3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
The compound “3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule. It is part of a series of compounds that have been designed based on literature reports of the activity of indoles against various cancer cell lines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . Another synthesis method involves the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution to achieve excellent enantioselectivity .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as multinuclear NMR ( 1 H, 13 C and 77 Se), IR and mass spectrometry . Single crystal X-ray crystallographic results and molecular geometry of related compounds have also been reported .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include Pd-catalyzed C-N cross-coupling . Additionally, the transformation of synthesized compounds into various synthetically important unsymmetrical monoselenides has been achieved by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .Scientific Research Applications
Affinity and Selectivity for Adrenergic Receptors
One study focuses on the synthesis of a series of 5H-pyrimido[5,4-b]indole derivatives, including this compound, to explore their affinity and selectivity towards cloned α1A, α1B, and α1D adrenergic receptor subtypes. The research indicates that some of these compounds exhibit good affinity and selectivity for the α1D-adrenoceptor subtype, suggesting potential for further investigation in related therapeutic areas (Romeo et al., 2001).
Potential Anti-malarial Properties
Another research effort describes the crystal structures of active and non-active piperazine derivatives, including the compound , as potential anti-malarial agents. This study highlights the significance of certain molecular features in contributing to anti-malarial activity, providing insights into the design of new therapeutic agents (Cunico et al., 2009).
Anti-inflammatory and Analgesic Applications
A further study outlines the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research suggests the potential of such compounds in the development of new anti-inflammatory and analgesic drugs (Abu‐Hashem et al., 2020).
Antitubercular Activity
Another study reports on the design, synthesis, and evaluation of various benzo[d]isoxazole derivatives, including the target compound, for their in vitro anti-tubercular activity against Mycobacterium tuberculosis. The results indicate moderate to very good activity for some of the synthesized compounds, highlighting their potential as anti-tubercular agents (Naidu et al., 2016).
Antiproliferative and Antimicrobial Potential
Further investigations into the compound's derivatives demonstrate antiproliferative effects against various human cancer cell lines, suggesting its utility in cancer research. Additionally, certain derivatives exhibit antimicrobial activities, proposing their application in combating infectious diseases (Mallesha et al., 2012).
Future Directions
The future directions for research on similar compounds include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . The wide spectrum of attractive utilization of these compounds has stimulated widespread research efforts aimed at the synthesis and evaluation of novel organoselenides .
properties
IUPAC Name |
3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-8-methyl-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O4/c1-16-2-4-19-18(10-16)23-24(27-19)25(32)30(14-26-23)13-22(31)29-8-6-28(7-9-29)12-17-3-5-20-21(11-17)34-15-33-20/h2-5,10-11,14,27H,6-9,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVWWBEAVHLMVCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC(=O)N4CCN(CC4)CC5=CC6=C(C=C5)OCO6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one |
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